molecular formula C18H18N2O5S2 B2417210 (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-57-2

(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2417210
CAS RN: 683237-57-2
M. Wt: 406.47
InChI Key: FOTVGKHAIBBOFS-HNENSFHCSA-N
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Description

(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

  • (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide and related compounds have been explored for their cardiac electrophysiological activity. This includes their potential as Class III antiarrhythmic agents, which can be useful in treating arrhythmias. For instance, certain N-substituted imidazolylbenzamides demonstrate comparable potency to known selective Class III agents in in vitro Purkinje fiber assays (Morgan et al., 1990).

Antipsychotic and Antidopaminergic Properties

  • Benzamides, including those structurally related to (Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have been synthesized and studied for their antidopaminergic properties. These studies are important in the context of developing potential antipsychotic agents (Högberg et al., 1990).

Synthesis and Reactivity

  • Research on the synthesis and reactivity of related benzamide derivatives has been conducted. This includes the synthesis of novel N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which are important for developing new chemical entities with potential biological activities (Saeed & Rafique, 2013).

Antimalarial and COVID-19 Applications

  • Some studies have investigated the reactivity of derivatives, including their antimalarial activity and potential application in treating COVID-19. This involves computational calculations and molecular docking studies, highlighting the versatility of these compounds in different therapeutic areas (Fahim & Ismael, 2021).

Environmentally Benign Synthesis

  • The development of environmentally benign synthesis methods for benzothiazolylidene benzamides has also been a focus. Such methods are crucial for sustainable chemistry practices (Saini et al., 2019).

Na+/H+ Antiporter Inhibitors

  • Research includes the development of benzoylguanidines as Na+/H+ exchanger inhibitors. These inhibitors have potential therapeutic applications in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

properties

IUPAC Name

3,5-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-20-15-6-5-14(27(4,22)23)10-16(15)26-18(20)19-17(21)11-7-12(24-2)9-13(8-11)25-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTVGKHAIBBOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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